molecular formula C12H23NO3 B13920091 Tert-butyl 4-hydroxyazocane-1-carboxylate

Tert-butyl 4-hydroxyazocane-1-carboxylate

Cat. No.: B13920091
M. Wt: 229.32 g/mol
InChI Key: OUALPZNAGOTCOF-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxyazocane-1-carboxylate (CAS 2940961-12-4) is a nitrogen-containing heterocyclic building block of interest in medicinal and synthetic chemistry. The compound features an eight-membered azocane ring and has a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol . Its structure includes a tert-butoxycarbonyl (Boc) protecting group, a crucial feature for safeguarding amines during multi-step synthetic processes . The hydroxy group on the ring provides a versatile handle for further chemical modification, making this compound a valuable scaffold for constructing more complex molecules. This product is offered with a high purity level of 97% and is intended for research and development purposes . It is essential to handle this material with care; recommended safety precautions include avoiding inhalation of dust and contact with skin or eyes . This chemical is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-hydroxyazocane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUALPZNAGOTCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 4 Hydroxyazocane 1 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of tert-butyl 4-hydroxyazocane-1-carboxylate reveals several potential strategic disconnections. The primary goal is to simplify the eight-membered ring into more readily available acyclic or smaller cyclic precursors.

One logical disconnection is the C-N bond of the Boc-protected amine, leading to a linear amino alcohol precursor. This approach, however, can be challenging due to the entropic unfavorability of cyclizing a long, flexible chain.

A more strategic approach involves disconnections of C-C bonds within the azocane (B75157) core. Key disconnections can be envisioned that lead back to smaller, more easily synthesized heterocyclic precursors like piperidines or pyrrolidines, which can then be elaborated to the target azocane through ring expansion strategies. Another powerful disconnection strategy involves cycloaddition approaches, where the azocane ring is formed in a single step from acyclic precursors.

The presence of the hydroxyl group at the C4 position offers a handle for further functionalization and also influences the choice of synthetic route, particularly in stereoselective approaches. The tert-butoxycarbonyl (Boc) protecting group is a standard choice for nitrogen protection due to its stability and ease of removal under acidic conditions.

Direct and Convergent Synthetic Routes to the Azocane Core

Several direct and convergent synthetic routes have been developed for the construction of the azocane core, some of which are applicable to the synthesis of this compound.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Rhodium-Catalyzed Cycloaddition–Fragmentation)

The reaction typically involves the exposure of N-cyclopropylacrylamides to a cationic rhodium(I) catalyst in the presence of carbon monoxide. nih.gov This generates a rhodacyclopentanone intermediate, which then undergoes insertion of the tethered alkene followed by fragmentation to yield the azocane ring system. nih.gov The choice of phosphine (B1218219) ligands and reaction conditions is crucial for the efficiency and selectivity of the process.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
[Rh(cod)₂]OTf / P(4-(CF₃)C₆H₄)₃PhCN15053 bohrium.com
[Rh(cod)₂]BARF / P(4-(CN)C₆H₄)₃PhCN16063 nih.gov

Table 1: Representative conditions for Rhodium-catalyzed azocane synthesis.

This strategy allows for the introduction of substituents on the azocane ring, and by choosing an appropriately substituted N-cyclopropylacrylamide precursor, the synthesis of this compound can be envisioned.

Intramolecular Hydroaminomethylation Strategies for Azocane Annulation

Intramolecular hydroaminomethylation presents a powerful, atom-economical strategy for the synthesis of nitrogen heterocycles. This one-pot reaction involves the hydroformylation of an alkene followed by in-situ reductive amination. While this methodology has been extensively used for the synthesis of five- and six-membered rings, its application to the formation of eight-membered rings like azocanes is less common but conceptually feasible.

The synthesis of this compound via this route would require a suitably substituted amino-alkene precursor. A rhodium or cobalt-based catalyst is typically employed for the hydroformylation step. The subsequent intramolecular reductive amination would then form the azocane ring. The challenge in this approach lies in controlling the regioselectivity of the hydroformylation and overcoming the entropic barrier of the 8-endo-trig cyclization.

While direct literature precedent for the synthesis of this compound using this method is scarce, the general principles of intramolecular hydroaminomethylation suggest it as a potential, albeit challenging, synthetic route. nih.gov

Ring Expansion Methodologies from Precursor Heterocycles (e.g., Piperidines, Azetidines)

Ring expansion of smaller, pre-existing heterocycles is a well-established and powerful strategy for the synthesis of medium-sized rings.

From Piperidines: A common approach for the synthesis of azepanes and azocanes is the one-carbon ring expansion of the corresponding piperidones. For instance, the industrial production of tert-butyl 4-oxoazepane-1-carboxylate utilizes the ring expansion of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate. researchgate.net A similar strategy could be adapted to produce a precursor to this compound. Subsequent reduction of the keto group would yield the desired hydroxyl functionality. Palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines has also been reported as an efficient method to access azocanes. chemrxiv.org

From Azetidines: The ring expansion of azetidines provides another viable route to azocanes. This can be achieved through various methods, including the rearrangement of bicyclic azetidinium intermediates. bohrium.comresearchgate.netnih.gov These intermediates can be generated from appropriately functionalized azetidines and subsequently opened by nucleophiles to yield the ring-expanded product. researchgate.netnih.gov The regioselectivity of the ring-opening is a critical factor in determining the final product. While less common for the synthesis of eight-membered rings compared to five- or six-membered rings, this strategy offers a potential pathway to functionalized azocanes.

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods for the synthesis of chiral N-heterocycles is of paramount importance in medicinal chemistry.

Catalytic Asymmetric Approaches and Enantiocontrol

Achieving enantiocontrol in the synthesis of this compound can be approached in several ways.

One strategy involves the use of chiral catalysts in the transition metal-catalyzed cyclization reactions described in section 2.2.1. The use of chiral phosphine ligands in rhodium-catalyzed cycloadditions has been shown to induce enantioselectivity in the formation of other heterocyclic systems and could potentially be applied to the synthesis of the chiral azocane. acs.org

Another approach is to employ a catalytic asymmetric method to install the stereocenter at the C4 position. For example, an asymmetric reduction of a precursor ketone, tert-butyl 4-oxoazocane-1-carboxylate, using a chiral reducing agent or a catalytic asymmetric hydrogenation could provide the chiral alcohol.

Furthermore, asymmetric aminohydroxylation of a suitable diene precursor could, in principle, construct the chiral amino alcohol moiety which could then be cyclized to form the azocane ring. nih.gov The development of catalytic asymmetric methods for the synthesis of eight-membered N-heterocycles is an active area of research, and while specific examples for this compound are not abundant, the application of established asymmetric catalytic methodologies offers promising avenues for its enantioselective synthesis. researchgate.net

Diastereoselective Pathways and Control of Relative Stereochemistry

The generation of the hydroxyl group at the C4 position of the azocane ring via reduction of the precursor ketone creates a new stereocenter. This results in the potential formation of two diastereomers: syn and anti (or cis and trans), depending on the facial selectivity of the hydride attack on the carbonyl group. The control of this relative stereochemistry is a critical aspect of the synthesis.

The stereochemical outcome is largely dictated by the choice of reducing agent and the reaction conditions, which influence the conformational preference of the azocane ring during the reduction process. chemistrysteps.com Bulky hydride reagents tend to favor attack from the less sterically hindered face of the carbonyl, leading to predictable diastereomeric ratios. acs.orgresearchgate.net

Research into the reduction of analogous N-Boc protected cyclic ketones has demonstrated that specific reagents can provide high levels of diastereoselectivity. nih.gov For instance, chelation-controlled reductions, often employing reagents like lithium tri-tert-butoxyaluminum hydride, can lock the conformation of the ring and direct the hydride attack to a specific face, yielding predominantly one diastereomer. nih.gov Conversely, reagents that operate under Felkin-Anh control, such as certain bulky borohydrides, will favor the formation of the opposite diastereomer. nih.gov

The flexible nature of the eight-membered azocane ring means that it can adopt several low-energy conformations, such as boat-chair and twist-boat forms. researchgate.net The specific conformation adopted during the hydride transfer step is crucial in determining the final relative stereochemistry of the resulting alcohol. Computational studies on similar cyclic ketones have been used to predict the transition states and rationalize the observed product ratios. acs.org

Reducing AgentControl ElementTypical SolventTemperature (°C)Predominant DiastereomerReported anti:syn Ratio (Analogous Systems)
Sodium Borohydride (B1222165) (NaBH₄)Steric ApproachMethanol/Ethanol0 to 25Often mixture, slightly favors equatorial-like attackVariable, near 1:1 to 3:1
Lithium Aluminum Hydride (LiAlH₄)Steric ApproachTHF/Ether-78 to 0Less bulky, may show lower selectivityVariable
Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃)Chelation/StericTHF/Ethanol-78anti>95:5
L-Selectride® (Lithium tri-sec-butylborohydride)Steric (Bulky Reagent)THF-78syn>95:5
NB-Enantride®Felkin-AnhTHF-78syn5:95

Optimization of Reaction Conditions and Process Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale requires rigorous optimization of reaction conditions and careful consideration of process safety and economics. researchgate.net Key parameters for optimization include reaction concentration, temperature, reagent stoichiometry, and work-up procedures.

For the crucial reduction step, optimization focuses on maximizing yield and diastereoselectivity while ensuring operational safety and cost-effectiveness. The choice of solvent is critical; while ethers like THF are common in laboratory syntheses, alternative solvents may be considered for scale-up to improve safety, cost, and ease of handling. google.com Temperature control is paramount, especially for exothermic reduction reactions using powerful hydrides like LiAlH₄, to prevent side reactions and ensure process safety. researchgate.net

Process scale-up often favors reagents that are stable, readily available, and less hazardous. While complex, highly selective borohydrides provide excellent stereocontrol, simpler and cheaper reagents like sodium borohydride might be used if the resulting diastereomeric mixture can be easily separated or if a specific diastereomer is not required for the subsequent steps. chemistrysteps.comresearchgate.net In some large-scale syntheses, catalytic hydrogenation is an alternative, though it may require specialized high-pressure equipment. chemistrysteps.com

ParameterLaboratory Scale FocusScale-Up ConsiderationImpact on Process
Solvent Anhydrous THF, Diethyl EtherToluene, 2-MeTHF, Alcohols (if compatible)Safety (flashpoint), cost, environmental impact, recovery
Temperature -78°C to 25°C-20°C to 40°C (optimized for safety and energy)Reaction rate, selectivity, impurity profile, process safety
Reagent Stoichiometry Often excess (1.5-2.0 eq.)Near stoichiometric (1.05-1.2 eq.)Cost, yield, ease of work-up, waste reduction
Work-up Aqueous quench, extractionTelescoping, crystallization-induced isolationThroughput, solvent waste, product purity, operational time
Purification Silica Gel ChromatographyRecrystallization, Distillation (if applicable)Cost, scalability, throughput, solvent consumption

Chemical Reactivity and Derivatization of Tert Butyl 4 Hydroxyazocane 1 Carboxylate

Transformations at the Hydroxyl Moiety

The secondary alcohol at the C4 position of the azocane (B75157) ring is a primary site for chemical modification, enabling the introduction of a wide array of functional groups through various transformations.

Esterification and Etherification Reactions

The hydroxyl group of tert-butyl 4-hydroxyazocane-1-carboxylate can readily undergo esterification and etherification, two fundamental transformations for protecting the hydroxyl group or for introducing functional handles for further elaboration.

Esterification: The conversion of the hydroxyl group to an ester can be accomplished using a variety of standard methods. The choice of method depends on the nature of the carboxylic acid and the desired reaction conditions.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH) can yield the corresponding ester. This method is typically performed with an excess of the carboxylic acid or with removal of water to drive the equilibrium.

Acylation with Acid Chlorides or Anhydrides: A highly efficient method involves reacting the alcohol with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct.

Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation from carboxylic acids under mild conditions, avoiding the need for highly reactive acid derivatives.

Etherification: The formation of an ether bond (O-alkylation) is most commonly achieved via the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then displaces a leaving group (e.g., halide, tosylate) on an alkylating agent. The N-Boc group is stable under these basic conditions.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Typical Conditions
Esterification Acetic Anhydride, Pyridine (B92270) tert-Butyl 4-acetoxyazocane-1-carboxylate CH₂Cl₂, Room Temperature
Benzoyl Chloride, Et₃N tert-Butyl 4-(benzoyloxy)azocane-1-carboxylate CH₂Cl₂, 0 °C to RT
Carboxylic Acid, DCC, DMAP tert-Butyl 4-(acyloxy)azocane-1-carboxylate CH₂Cl₂, Room Temperature

| Etherification | 1. NaH 2. Methyl Iodide | tert-Butyl 4-methoxyazocane-1-carboxylate | THF, 0 °C to RT | | | 1. NaH 2. Benzyl Bromide | tert-Butyl 4-(benzyloxy)azocane-1-carboxylate | THF, 0 °C to RT |

Oxidation Pathways and Carbonyl Formation

Oxidation of the secondary hydroxyl group provides a direct route to the corresponding ketone, tert-butyl 4-oxoazocane-1-carboxylate. This ketone is a valuable intermediate, as the carbonyl group can undergo a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and additions of organometallic reagents. A variety of established oxidation protocols can be employed for this transformation.

Common oxidizing agents include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are effective for this oxidation.

Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (B87167) (DMSO), followed by the addition of the alcohol and a hindered base like triethylamine. It is performed at low temperatures (e.g., -78 °C) and avoids the use of heavy metals.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient method for oxidizing secondary alcohols to ketones under neutral conditions at room temperature.

The synthesis of the analogous seven-membered ring ketone, tert-butyl 4-oxoazepane-1-carboxylate, is well-documented in the literature, suggesting these methods would be similarly effective for the eight-membered azocane ring. scribd.comresearchgate.net

Table 2: Common Oxidation Methods for Secondary Alcohols

Method Oxidizing Agent(s) Solvent Key Features
PCC Oxidation Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Mild, convenient, solid reagent.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N Dichloromethane (CH₂Cl₂) Low temperature, avoids toxic metals.
Dess-Martin Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Mild, neutral pH, room temperature.

Nucleophilic Substitution Reactions of Activated Hydroxyl Derivatives

The hydroxyl group itself is a poor leaving group. Therefore, to perform nucleophilic substitution at the C4 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate, or into a halide.

Activation of the Hydroxyl Group:

Mesylation/Tosylation: Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine converts the alcohol into a highly effective leaving group. This reaction is analogous to procedures reported for similar N-Boc protected cyclic alcohols. researchgate.net

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, although these harsh reagents may sometimes be incompatible with the Boc group. Milder conditions, such as the Appel reaction (using PPh₃ and CBr₄), are often preferred.

Once activated, the C4 position becomes electrophilic and is susceptible to attack by a wide range of nucleophiles in an SN2 reaction, which proceeds with inversion of stereochemistry if the carbon is chiral.

Table 3: Nucleophilic Substitution Pathways

Activated Intermediate Nucleophile (Nu⁻) Product
tert-Butyl 4-((methylsulfonyl)oxy)azocane-1-carboxylate Azide (B81097) (N₃⁻) tert-Butyl 4-azidoazocane-1-carboxylate
Cyanide (CN⁻) tert-Butyl 4-cyanoazocane-1-carboxylate
Thiolate (RS⁻) tert-Butyl 4-(alkylthio)azocane-1-carboxylate
Amine (R₂NH) tert-Butyl 4-(dialkylamino)azocane-1-carboxylate

Modifications and Functionalization of the Azocane Ring System

Beyond the hydroxyl group, the saturated carbon framework of the azocane ring can also be a target for functionalization, although this generally requires more specialized synthetic methods.

Selective Functionalization of Carbon Atoms

The selective functionalization of C-H bonds in saturated heterocyclic systems is a challenging but powerful strategy. For N-Boc protected rings, the positions alpha to the nitrogen (C2 and C8) are often the most activated due to the influence of the nitrogen atom.

While specific examples on the azocane ring are not widely reported, methodologies developed for other N-Boc heterocycles could potentially be adapted. These methods often involve:

Radical-mediated reactions: C-H bonds can be functionalized through radical pathways.

Organometallic approaches: Directed C-H activation using a directing group or catalysis with transition metals like rhodium or palladium can achieve high selectivity. For instance, rhodium-catalyzed C-H functionalization has been demonstrated to be highly selective for the α-nitrogen position in N-Boc-2,5-dihydro-1H-pyrrole. nih.govnih.gov Adapting such methods to a saturated, flexible eight-membered ring would require significant optimization.

Ring-Opening and Rearrangement Processes

Ring-opening and rearrangement reactions are not common for stable, medium-sized saturated rings like the N-Boc-azocane system under standard conditions. Such rings lack the significant ring strain found in smaller heterocycles like aziridines, which readily undergo nucleophilic ring-opening. researchgate.net

Significant structural modifications such as ring-opening, contraction, or expansion would likely require high-energy conditions or the strategic introduction of other functional groups to facilitate such processes. For example, fragmentation reactions could be initiated from derivatives of the 4-hydroxy or 4-oxo compounds, but these are not general pathways for the parent ring system. The stability of the N-Boc group can also be a limiting factor, as many conditions that might induce ring rearrangements could also lead to its cleavage. researchgate.net

Deprotection Strategies of the N-Boc Group and Subsequent Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. The deprotection of this compound to yield 4-hydroxyazocane is a critical step in the synthesis of various derivatives, as it liberates the secondary amine for further functionalization.

The removal of the N-Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to furnish the free secondary amine.

Common acidic reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate. The choice of reagent and solvent can be critical to avoid side reactions, especially if other acid-sensitive functional groups are present in the molecule. For instance, milder acidic conditions or alternative deprotection methods may be employed to enhance selectivity.

Once the N-Boc group is removed, the resulting 4-hydroxyazocane, possessing a nucleophilic secondary amine, becomes a versatile intermediate for a range of functionalization reactions. These reactions allow for the introduction of diverse substituents onto the nitrogen atom, leading to a wide array of derivatives with potentially unique chemical and biological properties. Common functionalization strategies include N-alkylation, N-acylation, N-sulfonylation, and reductive amination.

N-Alkylation involves the reaction of the deprotected amine with an alkyl halide or a similar electrophile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is important to control the reactivity and prevent over-alkylation.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is usually achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. These reactions are generally high-yielding and provide stable amide products.

N-Sulfonylation results in the formation of a sulfonamide by reacting the amine with a sulfonyl chloride in the presence of a base. Sulfonamides are often stable and can significantly alter the properties of the parent amine.

Reductive Amination provides a method for N-alkylation by reacting the amine with an aldehyde or a ketone in the presence of a reducing agent. An imine or iminium ion intermediate is formed in situ, which is then reduced to the corresponding amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. wikipedia.orgmasterorganicchemistry.com

The following table summarizes various deprotection and subsequent functionalization reactions reported for N-Boc protected cyclic amines, providing a reference for potential reaction conditions applicable to this compound.

Table 1: Deprotection and Functionalization Reactions of N-Boc Protected Cyclic Amines

Starting Material Reaction Type Reagents and Conditions Product Yield (%)
N-Boc Piperidine Deprotection 4M HCl in Dioxane, RT, 1h Piperidine Hydrochloride >95
N-Boc Pyrrolidine Deprotection 20% TFA in DCM, RT, 2h Pyrrolidine Trifluoroacetate High
N-Boc Piperidine N-Alkylation 1. Benzyl bromide, K₂CO₃, CH₃CN, reflux; 2. Deprotection 1-Benzylpiperidine Good
N-Boc Pyrrolidine N-Acylation 1. Acetyl chloride, Et₃N, DCM, 0°C to RT; 2. Deprotection 1-Acetylpyrrolidine High
N-Boc Piperidine N-Sulfonylation 1. Tosyl chloride, Pyridine, DCM, RT; 2. Deprotection 1-Tosylpiperidine Good
N-Boc Pyrrolidine Reductive Amination 1. Acetone, NaBH(OAc)₃, DCE, RT; 2. Deprotection 1-Isopropylpyrrolidine Good

Application As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Azocane (B75157) Derivatives and Analogues

The functionalized azocane scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The strategic placement of a hydroxyl group at the 4-position of the azocane ring in tert-butyl 4-hydroxyazocane-1-carboxylate offers a convenient handle for further chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery. The Boc-protecting group ensures controlled reactivity at the nitrogen atom, enabling selective transformations at other positions of the ring.

The synthesis of novel azocane derivatives often targets the development of agents with improved pharmacological profiles, such as enhanced binding affinity to biological targets, better pharmacokinetic properties, or reduced off-target effects. For instance, the hydroxyl group of this compound can be readily oxidized to the corresponding ketone, which can then serve as a precursor for a variety of subsequent reactions, including reductive aminations, Grignard additions, and Wittig reactions, to introduce a wide array of substituents.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a range of functionalities, including amines, azides, and carbon nucleophiles. This versatility allows medicinal chemists to systematically explore the structure-activity relationships of azocane-based compounds.

Below is a table showcasing examples of pharmacologically relevant scaffolds that can be accessed from a functionalized azocane core, highlighting the potential of this compound as a starting material.

Target ScaffoldPotential Therapeutic AreaKey Synthetic Transformation from Hydroxyazocane
4-Aminoazocane derivativesCNS disorders, anti-infectivesMitsunobu reaction or conversion to sulfonate followed by azide (B81097) displacement and reduction
4-Arylazocane derivativesCardiovascular diseases, oncologyOxidation to ketone followed by Grignard addition and dehydration/aromatization or Suzuki/Buchwald-Hartwig coupling of the corresponding triflate
Azocane-fused heterocyclesVarious, including metabolic disordersIntramolecular cyclization reactions utilizing the hydroxyl group and a suitably placed second reactive group

Role in the Construction of Natural Product Scaffolds (e.g., Lycopodium Alkaloids)

The intricate and often sterically congested architectures of natural products present a significant challenge to synthetic chemists. The Lycopodium alkaloids, a large family of structurally diverse and biologically active compounds, frequently feature complex polycyclic systems that include eight-membered nitrogen-containing rings. The construction of these azocane moieties is a critical step in the total synthesis of these natural products.

While direct utilization of this compound in a published total synthesis of a Lycopodium alkaloid is not prominently documented, its structural motifs are highly relevant. For example, in the synthesis of the Lycopodium alkaloid lycopladine H, a key strategic step involves the formation of an azocane ring. Synthetic strategies often involve ring-expansion reactions or intramolecular cyclizations to forge the eight-membered ring. A pre-functionalized building block like this compound could, in principle, streamline such syntheses by providing a ready-made, correctly functionalized azocane core.

The hydroxyl group at the 4-position can serve as a crucial stereocontrol element, directing subsequent transformations to achieve the desired stereochemistry of the natural product target. This is particularly important in the synthesis of complex molecules with multiple stereocenters.

The following table outlines key Lycopodium alkaloids containing an azocane or related eight-membered nitrogen ring and the general synthetic challenge in their construction.

Lycopodium AlkaloidKey Structural FeatureGeneral Synthetic Challenge
Lycopladine HAzocane ring fused to a bicyclo[3.3.1]nonane systemConstruction of the eight-membered ring with correct stereochemistry
FawcettimineAza-cyclononane ringFormation of the nine-membered ring, often via transannular reactions
SerratinineComplex bridged polycyclic system with a nitrogen heterocycleElaboration of the intricate bridged framework

Integration into Multi-Step Total Synthesis Endeavors

The successful execution of a multi-step total synthesis relies on the availability of robust and versatile building blocks that can be carried through numerous reaction steps with high fidelity. The N-Boc protecting group of this compound is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions, making it an ideal protecting group for complex synthetic sequences.

The presence of the hydroxyl group provides a point for the introduction of further complexity late in a synthetic route. This is a highly desirable feature in total synthesis, as it allows for the convergence of different synthetic fragments and the late-stage introduction of key functionalities. For example, the hydroxyl group could be used to attach a complex side chain or to initiate a cascade reaction to form additional rings.

The utility of functionalized saturated heterocycles in total synthesis is well-established. researchgate.net While a specific, named total synthesis commencing with this compound is not readily found in the literature, the principles of its application can be inferred from syntheses of other complex nitrogen-containing molecules. A typical synthetic plan would involve the initial elaboration of the azocane ring, followed by the deprotection of the nitrogen and its subsequent reaction to complete the target molecule.

Design Principles for Scaffold Diversification Utilizing the Hydroxyazocane Core

Scaffold diversification is a cornerstone of modern drug discovery, enabling the exploration of chemical space around a privileged core structure. The hydroxyazocane core of this compound is an excellent platform for such diversification strategies. The key design principles for leveraging this building block include:

Functionalization of the Hydroxyl Group: As previously mentioned, the hydroxyl group is a versatile handle for introducing a wide range of chemical moieties. This allows for the systematic modification of polarity, hydrogen bonding capacity, and steric bulk at the 4-position of the azocane ring.

Modification of the Azocane Ring: The carbon backbone of the azocane ring can also be functionalized. For instance, adjacent to the hydroxyl group, elimination reactions can introduce unsaturation, which can then be further elaborated. C-H activation methodologies could also be employed to introduce substituents at other positions on the ring. rsc.org

Deprotection and N-Functionalization: Removal of the Boc group unveils the secondary amine, which can be acylated, alkylated, or used in reductive amination reactions to append a wide variety of substituents. This allows for the modulation of the basicity and lipophilicity of the nitrogen atom, which can be critical for biological activity and pharmacokinetic properties.

Ring-Contraction and Ring-Expansion Strategies: The hydroxyazocane core can also be a starting point for more dramatic scaffold modifications. For example, ring-contraction reactions could lead to functionalized piperidines or pyrrolidines, while ring-expansion strategies could provide access to larger nitrogen heterocycles.

The following table provides a conceptual overview of diversification strategies applicable to the hydroxyazocane core.

Diversification StrategyReaction TypePotential Outcome
O-Alkylation/AcylationWilliamson ether synthesis, esterificationModified polarity and steric profile
Oxidation/Nucleophilic AdditionSwern oxidation, Grignard reactionIntroduction of new carbon-carbon bonds and stereocenters
N-Arylation/AlkylationBuchwald-Hartwig amination, reductive aminationExploration of N-substituent effects on activity
C-H FunctionalizationRadical-mediated or transition-metal-catalyzed reactionsIntroduction of substituents at non-obvious positions

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For tert-butyl 4-hydroxyazocane-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure and connectivity. Due to the lack of publicly available experimental spectra, the following analysis is based on predicted NMR data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.80 m 1H CH-OH
~3.50 m 2H N-CH₂
~3.30 m 2H N-CH₂
~1.90 m 2H CH₂
~1.75 m 2H CH₂
~1.60 m 2H CH₂
1.47 s 9H C(CH₃)₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~155.5 C=O (carbamate)
~79.5 C (CH₃)₃
~70.0 C H-OH
~48.0 N-C H₂
~45.0 N-C H₂
~35.0 C H₂
~28.5 C(C H₃)₃

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the azocane (B75157) ring. For instance, the proton at the C4 position (CH-OH, ~3.80 ppm) is expected to show correlations to the protons on the adjacent methylene (B1212753) groups (C3 and C5). Similarly, all adjacent methylene groups within the ring would exhibit cross-peaks, allowing for a sequential walk around the aliphatic backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link each proton signal to its corresponding carbon signal. For example, the singlet at 1.47 ppm would correlate with the carbon signal around 28.5 ppm, confirming their assignment to the tert-butyl group. The proton at ~3.80 ppm would correlate with the carbon at ~70.0 ppm, identifying it as the hydroxyl-bearing methine.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations would include:

The protons of the tert-butyl group (~1.47 ppm) to the quaternary carbon of the tert-butyl group (~79.5 ppm) and the carbamate (B1207046) carbonyl carbon (~155.5 ppm).

The protons on the nitrogen-adjacent methylene groups (~3.50 and ~3.30 ppm) to the carbamate carbonyl carbon (~155.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. In the azocane ring, NOESY could reveal through-space correlations between protons that are not directly coupled, such as between axial protons on the same face of the ring.

The eight-membered azocane ring is conformationally flexible and can exist in several low-energy conformations, such as boat-chair and twist-boat forms. The exact conformation can be influenced by the bulky N-Boc group and the hydroxyl substituent.

Variable temperature (VT) NMR studies would be instrumental in understanding the conformational dynamics. At room temperature, the molecule may be undergoing rapid interconversion between different conformations, leading to averaged NMR signals. Upon cooling, this interconversion can be slowed down, potentially leading to the decoalescence of signals and the observation of distinct sets of peaks for each conformer. The analysis of coupling constants (³JHH) and NOE data at low temperatures would allow for the determination of dihedral angles and the elucidation of the predominant solution-state conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₂₃NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Calculated Molecular Weight and Exact Mass

Parameter Value
Molecular Formula C₁₂H₂₃NO₃
Average Molecular Weight 229.32 g/mol
Monoisotopic Mass 229.1678 u
[M+H]⁺ (Monoisotopic) 230.1751 u

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For N-Boc protected amines, characteristic fragmentation patterns are often observed.

A plausible fragmentation pathway for this compound would involve the following key losses:

Loss of isobutylene (B52900) (56 u): A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a carbamic acid intermediate, which can then readily decarboxylate.

Loss of the tert-butyl group (57 u): Cleavage of the bond between the oxygen and the tert-butyl group can lead to the loss of a tert-butyl radical.

Loss of the entire Boc group (101 u): Fragmentation can result in the loss of the complete tert-butoxycarbonyl group.

Loss of water (18 u): Dehydration from the hydroxyl group is also a possible fragmentation pathway.

These characteristic fragmentation patterns allow for the confirmation of the presence of both the N-Boc protecting group and the hydroxyl functionality.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3550-3200 O-H stretch Alcohol Strong, Broad
2975-2850 C-H stretch Alkane (CH₂, CH₃) Strong
~1680 C=O stretch Carbamate Strong, Sharp
~1470, ~1365 C-H bend Alkane (tert-butyl) Medium
~1250 C-O stretch Carbamate/Alcohol Strong

The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3550-3200 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. A strong, sharp peak around 1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the carbamate functional group. Additionally, strong C-H stretching vibrations from the aliphatic ring and the tert-butyl group would be observed between 2975 and 2850 cm⁻¹. The presence of strong C-O and C-N stretching bands would further confirm the structure.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry. For this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model, revealing bond lengths, bond angles, and torsion angles.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the atomic positions can be deduced. While specific experimental crystal structure data for this compound is not widely documented in publicly available literature, the type of information obtained from such an analysis is standardized. For instance, crystallographic studies on other tert-butyl carboxylate-containing heterocyclic compounds provide a template for the expected data, which includes the crystal system, space group, and unit cell dimensions. researchgate.net

A critical aspect of this analysis for a chiral molecule like this compound (if synthesized as a single enantiomer) is the determination of its absolute configuration. This is often achieved through the use of anomalous dispersion, where the Flack parameter is calculated to confidently assign the correct stereochemistry (R or S) at the chiral center(s). nih.gov This method provides an unambiguous assignment that is independent of other spectroscopic techniques. nih.gov

The data derived from X-ray crystallography is typically presented in a standardized format, as shown in the hypothetical table below.

ParameterHypothetical Value
Chemical FormulaC12H23NO3
Formula Weight229.32
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, β = X°
Volume (V)X ų
Z (molecules per unit cell)X
Calculated DensityX g/cm³
Flack Parametere.g., 0.0(X)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques frequently employed for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment. It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar molecule such as this compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample is determined by injecting a solution onto the HPLC system and monitoring the eluent with a suitable detector, such as an ultraviolet (UV) detector (if the molecule possesses a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or mass spectrometer (MS). A pure compound should ideally yield a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. While specific validated HPLC methods for this compound are not detailed in current literature, methods developed for structurally related molecules, such as those containing tert-butylamine (B42293) or other tert-butyl moieties, often utilize C18 columns with buffered aqueous-organic mobile phases. sielc.com

ParameterHypothetical Condition
Columne.g., C18, 250 mm x 4.6 mm, 5 µm
Mobile Phasee.g., Acetonitrile:Water gradient
Flow Ratee.g., 1.0 mL/min
Detectione.g., UV at 210 nm or ELSD/MS
Retention Timee.g., X.X min
Purity (Area %)>95%

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. This compound, with its hydroxyl group and relatively high molecular weight, may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization strategy for hydroxyl groups is silylation (e.g., with BSTFA) or acylation.

Once volatilized, the compound is separated based on its boiling point and interactions with the stationary phase coated on the inside of a long, thin capillary column. A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for organic compounds. GC is highly effective for detecting and quantifying volatile impurities that may not be easily observed by HPLC. Method development for similar compounds often involves optimizing the temperature program of the GC oven to ensure good separation of the analyte from any impurities. nih.gov

ParameterHypothetical Condition
Columne.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Injector Temperaturee.g., 250 °C
Oven Programe.g., 100 °C hold 2 min, ramp to 280 °C
DetectorFlame Ionization Detector (FID)
Retention Timee.g., Y.Y min (as derivatized analyte)

Together, these crystallographic and chromatographic techniques provide a robust framework for the comprehensive structural elucidation and purity assessment of this compound, ensuring its quality and suitability for further scientific investigation.

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For complex molecules like tert-butyl 4-hydroxyazocane-1-carboxylate, this involves moving away from traditional multi-step batch syntheses that often use hazardous reagents and generate significant waste.

Future research is focused on several key areas of green chemistry:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. nih.gov The synthesis of azacycles using flow methodologies powered by heterogeneous catalysts is a promising avenue. escholarship.org This approach allows for the direct reaction of precursors in a packed-bed reactor, potentially reducing reaction times and simplifying purification, leading to a more streamlined and efficient synthesis of azocane (B75157) cores. escholarship.orgyoutube.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal for sustainable synthesis. nih.govnih.gov The use of biocatalysts, such as imine reductases or transaminases, could facilitate the asymmetric synthesis of chiral azocane derivatives, providing access to enantiomerically pure compounds that are crucial for pharmaceutical applications. nih.govmdpi.com Chemoenzymatic strategies, which combine the best of traditional chemistry and biocatalysis, are being explored to simplify access to complex bioactive molecules. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are central to green chemistry. Research into catalytic borrowing hydrogen annulation and other atom-economic ring-forming reactions is expected to yield more efficient pathways to saturated N-heterocycles like azocanes. researchgate.net The use of natural base catalysts, for instance, derived from waste materials, represents an innovative and sustainable approach to promoting heterocyclization reactions. oiccpress.com

Table 1: Comparison of Synthetic Methodologies for Azocane Scaffolds
MethodologyKey AdvantagesEmerging Research Focus
Flow ChemistryEnhanced safety, scalability, process controlDevelopment of heterogeneous catalysts for continuous processes escholarship.org
BiocatalysisHigh stereo- and regioselectivity, mild conditionsGenome mining for novel enzymes and protein engineering nih.gov
Atom-Economic ReactionsReduced waste, high efficiencyCatalytic borrowing hydrogen and multicomponent reactions researchgate.netecronicon.net

Exploration of Novel Catalytic Systems for Azocane Functionalization

Directly modifying the azocane ring of a pre-formed scaffold like this compound is a powerful strategy for creating diverse analogs. However, the selective functionalization of specific C-H bonds within the saturated ring is a significant chemical challenge.

Emerging research is intensely focused on new catalytic methods:

Transition-Metal Catalysis: Catalysts based on metals like rhodium, palladium, and ruthenium are at the forefront of C-H functionalization research. nih.govacs.orgmdpi.com Methodologies are being developed for the directed C-H activation of N-Boc protected heterocycles, which could allow for the precise installation of functional groups at various positions on the azocane ring. beilstein-journals.orgnih.gov For instance, rhodium-catalyzed cycloaddition-fragmentation strategies have been shown to provide a direct route to functionalized azocanes. acs.org

Organocatalysis: The use of small organic molecules as catalysts has become a major field in synthesis, offering a metal-free alternative. nih.govnih.gov Organocatalysts can be used to promote remote C-H hydroxylation or other functionalizations on saturated rings. nih.gov The development of novel chiral organocatalysts is particularly important for controlling the stereochemistry of these transformations. researchgate.netnih.gov

Photoredox Catalysis: This approach uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. Photoredox catalysis has been successfully applied to the C-H functionalization of other N-heterocycles, like piperazines, and its extension to the azocane system is an active area of research. mdpi.com

Integration of High-Throughput Synthesis and Screening in Azocane Chemistry

The discovery of new therapeutic agents relies on the ability to rapidly synthesize and test large numbers of diverse molecules. Applying these principles to azocane chemistry is a key future direction.

Automated Synthesis: Automated platforms can significantly accelerate the synthesis of compound libraries. researchgate.net Cartridge-based systems, for example, allow for the automated formation of various saturated N-heterocycles with minimal manual intervention. youtube.com Such technologies could be adapted to produce a wide array of substituted azocanes by varying the building blocks and reaction conditions.

Parallel Library Synthesis: The creation of focused libraries of compounds around a core scaffold like this compound is crucial for structure-activity relationship (SAR) studies. acs.org High-throughput experimentation (HTE) technologies enable the rapid optimization of reaction conditions, expanding the scope of accessible chemical space for library synthesis. acs.orgnih.gov Techniques combining microwave synthesis with polymer-assisted purification are particularly effective for the rapid generation of pure compounds. nih.gov

"Click" Chemistry Integration: The synthesis of azocane derivatives bearing functional handles suitable for "click" chemistry, such as azides or alkynes, would allow for their rapid conjugation to other molecules. High-throughput synthesis of azide (B81097) libraries has been demonstrated as a robust method for creating building blocks for subsequent derivatization. rsc.orgresearchgate.net

Advancements in Computational Prediction of Azocane Reactivity and Conformation

The conformational flexibility of the eight-membered azocane ring makes predicting its reactivity and 3D structure challenging. Computational chemistry is becoming an indispensable tool for addressing this complexity.

Machine Learning and AI: AI-driven models are being developed to predict the outcomes of chemical reactions with increasing accuracy. cas.orgnih.gov By training on large datasets of experimental reactions, these models can help chemists select the optimal conditions for synthesizing or functionalizing azocanes, reducing trial-and-error experimentation. rsc.org

Quantum Mechanics (QM): QM-based calculations can provide deep insights into reaction mechanisms and predict regioselectivity. beilstein-journals.org For C-H activation reactions, computational workflows can calculate the energy barriers for reaction at different sites on the azocane ring, guiding the development of selective catalysts. beilstein-journals.org These models can also be used to predict the frontier orbital energies of reactants, helping to determine whether a proposed reaction is likely to be successful. mit.edu

Conformational Analysis: Predicting the stable conformations of functionalized azocanes is critical for understanding their biological activity and designing new derivatives. Advanced molecular modeling techniques can simulate the dynamic behavior of the azocane ring and identify low-energy conformers, providing a structural basis for drug design.

Table 2: Computational Approaches in Azocane Chemistry
Computational ToolPrimary ApplicationImpact on Research
Machine LearningPrediction of reaction outcomes and conditions nih.govAccelerates synthesis planning and reduces failed experiments
Quantum MechanicsPrediction of regioselectivity and reaction mechanisms beilstein-journals.orgGuides the rational design of selective catalysts and reactions
Molecular ModelingConformational analysis and structure predictionInforms structure-based drug design and SAR studies

Q & A

Basic: What are the optimal synthetic routes for preparing Tert-butyl 4-hydroxyazocane-1-carboxylate?

Answer:
The synthesis typically involves coupling hydroxyl-containing azocane derivatives with tert-butyl carboxylating agents under anhydrous conditions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl piperazine carboxylates) are synthesized via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, with triethylamine as a base at 0–20°C for 2–4 hours . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product. Reaction yields can vary (40–70%) depending on steric hindrance from the hydroxyl group, necessitating iterative optimization of stoichiometry and solvent polarity .

Advanced: How can discrepancies in NMR data for this compound derivatives be resolved?

Answer:
Conflicting spectroscopic data (e.g., split signals in 13C^{13}\text{C} NMR due to conformational isomerism) require advanced analytical strategies:

  • Variable-Temperature NMR : To identify dynamic rotational barriers in the azocane ring, analyze spectra at 25°C and −40°C .
  • Computational Modeling : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) to confirm assignments .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Resolve overlapping signals caused by proximal hydroxyl and carbamate groups .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and consult a physician .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the tert-butyl carbamate group .

Advanced: How can mechanistic studies elucidate the role of the hydroxyl group in ring-opening reactions?

Answer:

  • Kinetic Isotope Effect (KIE) Studies : Replace the hydroxyl proton with deuterium to assess its involvement in transition states during acid-catalyzed ring-opening .
  • Competitive Reactivity Assays : Compare reaction rates of this compound with its deoxygenated analog (e.g., 4-H-azocane derivative) under identical conditions (e.g., HCl/THF) .
  • DFT Calculations : Map potential energy surfaces to identify intermediates and transition states influenced by hydrogen bonding from the hydroxyl group .

Basic: What analytical methods validate the purity of synthesized this compound?

Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (5–95% over 20 min) and UV detection at 210–254 nm to quantify impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with ≤3 ppm mass accuracy .
  • Melting Point Analysis : Compare observed values (e.g., 103–106°C for tert-butyl carbamates) with literature data .

Advanced: What experimental designs address low yields in cross-coupling reactions involving this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., Pd/C vs. Pd(OAc)₂), solvent polarity (DMF vs. THF), and temperature (60–100°C) .
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., Pd-azocane complexes) and optimize reaction timelines .
  • Additive Screening : Evaluate ligands (e.g., XPhos) or bases (K₂CO₃ vs. Cs₂CO₃) to stabilize reactive intermediates and suppress side reactions .

Basic: How does the tert-butyl group influence the compound’s solubility and stability?

Answer:

  • Solubility : The tert-butyl group enhances lipophilicity, favoring solubility in nonpolar solvents (e.g., hexane, DCM) but reducing water solubility. LogP values typically range from 2.5–3.5 .
  • Stability : The Boc group hydrolyzes under acidic conditions (pH <3) or prolonged exposure to moisture. Stabilize by storing under anhydrous conditions with molecular sieves .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

  • Lyophilization : Freeze-dry the compound in tert-butanol to remove residual water and store under vacuum .
  • Stabilizer Additives : Include radical scavengers (e.g., BHT) in stock solutions to prevent oxidative degradation .
  • Periodic QC Checks : Monitor purity via HPLC every 3–6 months and repurify if degradation exceeds 5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.